Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate
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Overview
Description
“Methyl 2-chloro-2-(4-(trifluoromethyl)phenyl)acetate” is an organic compound that contains a trifluoromethyl group . Trifluoromethylpyridine (TFMP) and its derivatives, which include this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “Methyl 2-chloro-2-(4-(trifluoromethyl)phenyl)acetate”, is a topic of significant research . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Electrochemical Fluorination
Electrochemical fluorination of related methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF) has been explored. The study investigated the influence of various parameters on fluorination efficiency, achieving a notable yield under optimized conditions. This process is significant for introducing fluorine atoms into molecules, a common modification in pharmaceuticals and agrochemicals to enhance their properties (Balandeh et al., 2017).
Antifungal Activity
Synthesis of new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, starting from reactions involving ethyl 2,2-difluoro(heteroaryl)acetate, highlighted antifungal activities against various yeasts and filamentous fungi. This indicates the potential pharmaceutical applications of derivatives or compounds synthesized using Methyl 2-chloro-2-(4-(trifluoromethyl)phenyl)acetate (Eto, Kaneko, & Sakamoto, 2000).
Catalysis and Coordination Chemistry
Research into the catalytic use and coordination chemistry of sulfonated ferrocene derivatives has provided insights into their potential applications in catalysis. Sulfonation processes involving similar chloro and trifluoromethyl compounds offer routes to highly functionalized materials for catalytic applications (Zábranský, Císařová, & Štěpnička, 2018).
Organic Synthesis
The development of methods for the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases demonstrates the utility of Methyl 2-chloro-2-(4-(trifluoromethyl)phenyl)acetate in synthesizing compounds with potential antihypertensive α-blocking activity. Such research underscores the chemical's importance in medicinal chemistry and drug development (Abdel-Wahab et al., 2008).
Mechanism of Action
Mode of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds and are widely used in organic synthesis .
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) could potentially influence the compound’s bioavailability, as fluorine atoms are often used in drug design to improve metabolic stability and enhance lipophilicity, which can increase bioavailability .
Result of Action
Compounds with similar structures have shown biological activity against adults of the two-spotted spider mite and brown planthopper .
Properties
IUPAC Name |
methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-2-4-7(5-3-6)10(12,13)14/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQGJMSEBBENKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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